molecular formula C8H13N3O6 B14580030 Asn-Asp CAS No. 61365-15-9

Asn-Asp

Cat. No.: B14580030
CAS No.: 61365-15-9
M. Wt: 247.21 g/mol
InChI Key: HZYFHQOWCFUSOV-IMJSIDKUSA-N
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Description

Asn-Asp refers to the conversion of asparagine (Asn) to aspartic acid (Asp), a non-enzymatic post-translational modification (PTM) driven by deamidation. This process occurs under physiological conditions, where the side-chain amide group of Asn is hydrolyzed to form a carboxylic acid, resulting in Asp. This compound conversion is critical in protein stability, enzyme function, and disease mechanisms . For example, in Hb J-Singapore, the α78(EF7)Asn→Asp substitution is a PTM linked to hemoglobin variant characterization . Similarly, mutations like SAMHD1 Asn76→Asp correlate with altered protein expression in mantle cell lymphoma . Analytical methods such as mass spectrometry (MS) leverage this compound mass shifts (~0.98 Da) for glycopeptide identification and deamidation site mapping .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of asparagine and aspartate can be achieved through various methods. Asparagine can be synthesized from aspartate through an ATP-dependent reaction catalyzed by asparagine synthetase. This reaction involves the transfer of an amide group from glutamine to aspartate, forming asparagine and glutamate . Aspartate can be synthesized through the transamination of oxaloacetate, a key intermediate in the citric acid cycle .

Industrial Production Methods: In industrial settings, asparagine and aspartate are produced through fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the desired amino acids, which are then extracted and purified for use in various applications .

Chemical Reactions Analysis

Mechanism of Asn Deamidation and Asp Isomerization

The degradation pathways for Asn and Asp involve nucleophilic attacks leading to cyclic succinimide intermediates:

  • Asn deamidation : The backbone nitrogen of the (n+1) residue attacks Asn’s side-chain carbonyl, forming a succinimide intermediate. Hydrolysis yields Asp (60–70%) or isoAsp (30–40%) .

  • Asp isomerization : Asp undergoes dehydration to form the same succinimide, which hydrolyzes to isoAsp (major) or Asp (minor) .

Key steps :

  • Cyclization : Rate-determining succinimide formation (activation energy: 80–130 kJ/mol) .

  • Hydrolysis : pH-dependent opening of succinimide to Asp/isoAsp (equilibrium ratio ~3:1) .

Local Conformation

  • Backbone dihedrals : α-helical conformations protect Asn/Asp from degradation, while flexible loops or β-sheets increase reactivity .

  • n+1 residue : Bulky residues (e.g., Phe, Trp) hinder succinimide formation by steric hindrance; Gly promotes reactivity .

Solvent Accessibility

  • Surface-exposed residues degrade faster due to increased water accessibility (e.g., CDR regions in antibodies) .

pH and Temperature

  • pH 7–9 : Maximizes deamidation/isomerization rates (base-catalyzed) .

  • Temperature : Accelerates degradation (e.g., 37°C → 10× faster than 4°C) .

Table 1: Activation Barriers for Succinimide Formation

Reaction TypeCatalystActivation Energy (kJ/mol)
Asn deamidationHPO₄²⁻80–100
Asp isomerizationHPO₄²⁻130
Peptide bond cleavage (Asn)HCO₃⁻123

Table 2: Structural Parameters Influencing Degradation

ParameterHigh-Risk ConformationLow-Risk Conformation
Backbone dihedral (φ, ψ)Flexible (e.g., β-turn)Rigid (e.g., α-helix)
Solvent-accessible surface area>40 Ų<20 Ų
n+1 residue sizeSmall (Gly, Ser)Large (Phe, Tyr)

Biological and Therapeutic Implications

  • Antibody stability : CDR regions in therapeutic antibodies (e.g., trastuzumab) are hotspots for Asp isomerization (HC-Asp-101) and Asn deamidation (LC-Asn-30), leading to reduced target binding .

  • Aging proteins : Accumulation of isoAsp in long-lived proteins (e.g., crystallins) correlates with cataracts and neurodegeneration .

Mitigation Strategies

  • Sequence engineering : Replace Asn/Asp with stable residues (e.g., Glu, Ser) in flexible regions .

  • Formulation optimization : Use low-pH buffers (pH 5–6) and excipients (sucrose, trehalose) to slow degradation .

Scientific Research Applications

Asn (Asparagine) and Asp (Aspartate) play significant roles in various biological and chemical processes. Asparagine is crucial in cell cultures as a nitrogen source and for synthesizing new proteins, similar to glutamine . Monitoring Asn and Asp concentrations helps maintain optimal culture conditions, preventing issues such as reduced cell growth and sequence variations in recombinant proteins .

Scientific Research Applications

  • Cell Culture Process Control: In cell cultures, asparagine is rapidly consumed, and its concentration decreases, which can limit cell productivity . High levels of asparagine can also be suboptimal, leading to wasted asparagine and the accumulation of aspartate . Monitoring both Asn and Asp levels enables a feeding strategy that maintains an appropriate supply for optimal culture conditions .
  • Protein Structure and Stability: Asparagine and aspartate residues in proteins can undergo degradation, which impacts in vivo biological functions and in vitro stability . Asparagine residues can undergo deamidation, converting them to aspartate . Substituting all asparagine residues with aspartate in human γD-crystallin minimally perturbs the overall protein structure .
  • Membrane Integration Efficiency: Interactions mediated by Asn–Asn or Asp–Asp pairing can affect the membrane integration efficiency of hydrophobic segments in proteins . These interactions, when present in neighboring transmembrane helices, can change the efficiency of membrane insertion .
  • Analytical Methods: Analytical methods like UPLC-MS are used for the simultaneous identification and quantification of Asn deamidation and Asp isomerization in recombinant antibodies . Modified sample preparation procedures can reduce method-induced Asn deamidation, ensuring more accurate results .

Data Table: Concentration Ranges for Asparagine Assays

ProtocolConcentration range
ASNLB (low range)0.1 – 1 mmol/L, 13 – 132 mg/L
ASNHB (standard)0.5 – 9 mmol/L, 66 – 1189 mg/L
ASNHD (high range)2.5 – 45 mmol/L, 330 – 5945 mg/L

Case Studies

  • AIS (Acute Ischemic Stroke) Diagnosis: Studies have indicated a relationship between eosinophil levels and the NIHSS (National Institutes of Health Stroke Scale) score in patients with acute ischemic stroke . Eosinophil counts and percentages can predict in-hospital non-death, suggesting their potential diagnostic value in assessing the severity of AIS .
  • Recombinant Antibody Degradation: Research on recombinant IgG1 antibodies has shown that Asn deamidation and Asp isomerization can be simultaneously assessed using proteolytic peptide mapping and UPLC-MS . Specific procedures can minimize method-induced deamidation, providing more accurate measurements of these degradation processes .

Mechanism of Action

The mechanism of action of asparagine and aspartate involves their roles in protein synthesis and metabolic pathways. Asparagine is synthesized from aspartate

Biological Activity

Asparagine (Asn) and aspartate (Asp) are two amino acids that play crucial roles in various biological processes, including protein structure, enzyme activity, and cell signaling. Their biological activity is significantly influenced by their interactions and modifications, particularly in the context of aging and disease. This article provides a comprehensive overview of the biological activity of Asn and Asp, focusing on their degradation pathways, interactions, and implications in health and disease.

Degradation Pathways

Asn and Asp residues undergo several modifications that can affect their biological functions. The primary degradation pathways include:

  • Deamidation : This process converts Asn to Asp or iso-Asp through the formation of a cyclic succinimide intermediate. The rate of this reaction is influenced by the amino acid residues adjacent to Asn or Asp, which can either stabilize or destabilize the intermediate .
  • Isomerization : Asp can isomerize to iso-Asp, which has been implicated in age-related diseases due to its accumulation in tissues over time .

Case Studies

  • Impact on Protein Functionality :
    • A study on the HER2 protein demonstrated significant alterations in Asn deamidation and Asp isomerization under thermal stress. Specifically, HC-Asp-102 exhibited an increase in iso-Asp formation from 2.5% to 46.1% after two months at elevated temperatures, indicating a direct impact on protein stability and function .
  • Thrombolytic Activity :
    • Research on Reteplase (rPA), a thrombolytic agent, showed that mutations at specific Asn residues significantly affected its clot lysis activity. For instance, the mutation N12P delayed clot lysis compared to the native form, highlighting the importance of Asn in maintaining biological activity .

Interaction Studies

The interactions between Asn and Asp residues with other proteins or transmembrane domains have been shown to enhance biological processes:

  • Transmembrane Interactions : Asn–Asn and Asp–Asp interactions can improve membrane insertion efficiency for certain proteins, suggesting that these residues are critical for proper protein localization and function .

Summary of Key Findings

Study FocusKey Findings
Protein StabilitySignificant increase in iso-Asp formation at elevated temperatures affects protein functionality .
Thrombolytic ActivityMutations at Asn residues alter clot lysis rates, indicating their role in rPA activity .
Membrane InsertionAsn–Asn and Asp–Asp interactions enhance membrane integration efficiency .

The mechanisms by which Asn and Asp exert their biological effects include:

  • Hydrogen Bonding : Both residues can participate in hydrogen bonding networks that stabilize protein structures.
  • Charge Interactions : The carboxyl group of Asp can engage in ionic interactions with positively charged residues, influencing protein folding and stability.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for detecting Asn-Asp conversion in glycopeptides, and how can researchers validate their results?

  • Methodological Answer : Use mass spectrometry-based workflows, such as de novo sequencing with tools like Biopharma Finder (Thermo Fisher Scientific), to identify N-glycopeptides. Key parameters include fixed modifications (e.g., carbamidomethylation), variable modifications (e.g., oxidation), and a precursor/fragment tolerance of 20 ppm. Validate results by cross-referencing with established glycan repertoores (e.g., Chinese hamster ovary cell line databases) and replicate experiments to confirm reproducibility .

Q. How should researchers design a study to investigate this compound interactions in protein glycosylation?

  • Methodological Answer :

  • Step 1 : Define the research question using systematic reviews to identify gaps (e.g., unresolved glycopeptide dynamics) .
  • Step 2 : Use controlled experimental designs (e.g., comparative analysis of glycosylation patterns under varying pH or enzymatic conditions).
  • Step 3 : Apply statistical methods like ANOVA to assess differences in conversion rates, ensuring robust sample sizes and controls .

Q. What are common pitfalls in data collection for this compound studies, and how can they be mitigated?

  • Methodological Answer :

  • Pitfall 1 : Inconsistent sample handling (e.g., oxidation artifacts). Solution : Standardize protocols for sample storage and processing .
  • Pitfall 2 : Missing data due to instrument sensitivity. Solution : Report missing data frequencies and use imputation techniques (e.g., multiple regression) after assessing missingness mechanisms .

Advanced Research Questions

Q. How can contradictory findings in this compound conversion rates across studies be resolved?

  • Methodological Answer : Conduct a meta-analysis to reconcile discrepancies. Key steps:

  • Step 1 : Systematically aggregate data from studies using platforms like Academic Search Premier, filtering by parameters (e.g., glycopeptide type, detection method) .
  • Step 2 : Apply heterogeneity tests (e.g., I² statistic) to identify variability sources.
  • Step 3 : Use subgroup analysis to isolate factors (e.g., instrument calibration differences) and publish sensitivity analyses in supplementary materials .

Q. What advanced statistical methods are suitable for analyzing multi-omics data involving this compound modifications?

  • Methodological Answer : Integrate machine learning (e.g., random forests) or pathway enrichment tools (e.g., STRING DB) to link glycoproteomic data with transcriptomic/proteomic datasets. Ensure transparency by reporting effect sizes, confidence intervals, and p-values adjusted for multiple comparisons .

Q. How can researchers optimize de novo sequencing workflows for low-abundance this compound glycopeptides?

  • Methodological Answer :

  • Step 1 : Enhance signal-to-noise ratios via tandem mass tag (TMT) labeling or immunoprecipitation.
  • Step 2 : Validate findings using synthetic glycopeptide standards.
  • Step 3 : Archive raw data in repositories like PRIDE and document workflows using FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. Data Presentation and Reproducibility

Q. What criteria should guide the inclusion of raw vs. processed data in this compound studies?

  • Methodological Answer :

  • Raw Data : Store in supplementary materials or public repositories (e.g., Zenodo) to comply with APA and journal guidelines .

  • Processed Data : Include only critical datasets (e.g., conversion rates, statistical outputs) in the main text, formatted as tables with descriptive titles (Table 1 example below).

    Table 1 : Example Data Table for this compound Conversion Rates

    Glycopeptide IDConversion Rate (%)Confidence Interval (95%)p-value
    GP-00178.275.4–81.0<0.001
    GP-00265.562.1–68.90.003

Q. How can researchers ensure methodological transparency in this compound studies?

  • Methodological Answer :

  • Documentation : Provide detailed protocols in supplementary materials, including instrument settings (e.g., mass spectrometry parameters) and software versions .
  • Reproducibility : Use platforms like Protocols.io to share step-by-step workflows and pre-register hypotheses on Open Science Framework (OSF) .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to studies involving human-derived glycoproteins?

  • Methodological Answer :

  • IRB Compliance : Obtain informed consent for human samples and disclose recruitment strategies (e.g., cohort demographics, exclusion criteria) .
  • Data Anonymization : Remove identifiers from publicly shared datasets and adhere to GDPR/HIPAA regulations .

Q. How should researchers address potential biases in this compound studies?

  • Methodological Answer :
  • Bias Mitigation : Use blinding during data analysis and disclose funding sources/conflicts of interest in author statements .
  • Peer Review : Submit to journals requiring rigorous statistical checks (e.g., BASP Journal) and respond constructively to reviewer critiques .

Comparison with Similar Compounds

Comparison with Similar Compounds

Deamidation Rates and Sequence Context

Asn deamidation rates depend on adjacent residues. Traditional assumptions about deamidation-prone sequences (e.g., Asn-Gly) are error-prone, particularly for Asn-Asp:

Sequence Error Rate in Deamidation Assumptions
Asn-Gly 49%
Asn-Ser/His 70%
This compound/Ala 83%
Asn-Gln/Lys/Tyr 91%

Evidence shows that structural factors (e.g., solvent accessibility, 3D conformation) better predict deamidation than primary sequence alone. For instance, CD#3 and CD#5 criteria reduce classification errors to <6% for unstable Asn residues .

Functional Roles in Enzymes

  • Transferases : this compound pairs exhibit weaker activity enhancements compared to Gln-Glu. In β1 and β2 positions, Asn is inhibitory, whereas Gln enhances activity .
  • Proton Transport : In PIII-type ATPases, Asn106 and Asp684 form a critical proton translocation pair. A solvent tunnel between transmembrane helices facilitates proton delivery, with Arg655 regulating Asp684 deprotonation .

Metabolic and Structural Implications

  • Plant Metabolism: Reduced this compound ratios in potato tubers correlate with nitrogen deprivation, indicating its role in amino acid homeostasis .
  • Viral Attenuation : Substitution of Asn→Asp in EAV GP5 disrupts glycosylation, contributing to viral attenuation .

Structural Comparisons with Other Dipeptides

Dipeptide Classification (Metabolomics Workbench) Biological Role
This compound Organic acids/Amino acids/Dipeptides Deamidation biomarker, PTM
Asn-Ser Organic acids/Amino acids/Dipeptides Common deamidation site
Asp-Arg Organic acids/Amino acids/Dipeptides Enzyme substrates/ligands

Properties

CAS No.

61365-15-9

Molecular Formula

C8H13N3O6

Molecular Weight

247.21 g/mol

IUPAC Name

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]butanedioic acid

InChI

InChI=1S/C8H13N3O6/c9-3(1-5(10)12)7(15)11-4(8(16)17)2-6(13)14/h3-4H,1-2,9H2,(H2,10,12)(H,11,15)(H,13,14)(H,16,17)/t3-,4-/m0/s1

InChI Key

HZYFHQOWCFUSOV-IMJSIDKUSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)C(=O)N

Canonical SMILES

C(C(C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)N

physical_description

Solid

Origin of Product

United States

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